molecular formula C18H15BrN2O2S B12136410 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Cat. No.: B12136410
M. Wt: 403.3 g/mol
InChI Key: IWNLYQNMCGJFJR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is a chemical compound built around the 1,3,4-oxadiazole heterocyclic scaffold, a structure recognized in medicinal chemistry for its valuable biological properties . This derivative is intended for research and development purposes, specifically for investigators exploring new therapeutic agents. The 1,3,4-oxadiazole core is a privileged structure in drug discovery, and its derivatives have been demonstrated to exhibit significant potential as antibacterial agents . Research on closely related 1,3,4-oxadiazole compounds has shown that they can function by targeting essential bacterial enzymes, such as peptide deformylase (PDF) . PDF is a highly conserved metalloprotease that is crucial for protein maturation in bacteria, and inhibiting this enzyme disrupts protein synthesis, leading to antibacterial effects . The presence of the 4-bromophenyl and 4-methylphenyl substituents in this compound's structure may influence its lipophilicity and electronic characteristics, which can be critical for optimizing binding affinity to biological targets and enhancing permeability through bacterial cell membranes . This product is provided for use in non-clinical research, including but not limited to, antimicrobial susceptibility assays, structure-activity relationship (SAR) studies, and molecular docking simulations to investigate ligand-receptor interactions . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-5-14(6-4-11)17-20-21-18(23-17)24-12(2)16(22)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3

InChI Key

IWNLYQNMCGJFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Regioselectivity in Bromination

Achieving para-selectivity in the bromination of propan-1-one derivatives requires precise control of reaction conditions. Source highlights that using sodium bicarbonate in water minimizes ortho-bromination, with <1% of the 3-bromo isomer formed. Excess bromine (1.2 equivalents) ensures complete conversion without side reactions.

Stability of the Thiol Intermediate

The oxadiazole-thiol is prone to oxidation, necessitating an inert atmosphere during synthesis. Storage at −20°C under nitrogen preserves its reactivity for subsequent coupling.

Solvent Effects

Polar aprotic solvents like DMF enhance the nucleophilicity of the thiol group, whereas toluene or dichloromethane result in slower reaction kinetics. Source reports a 15% increase in yield when switching from dichloromethane to DMF.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3049 cm⁻¹ (C–H aromatic), 1642 cm⁻¹ (C═O), 1238 cm⁻¹ (C═S).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H), 4.11 (q, J = 6.8 Hz, 1H, SCH₂), 2.45 (s, 3H, CH₃), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

  • MS (ESI): m/z 447.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98.5% purity, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclodehydration7598.2Short reaction time (6 hours)
Bromination46.699.28High regioselectivity
Thiol Coupling7298.5Mild conditions (room temperature)

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • 4-Bromophenyl group : Enhances lipophilicity and influences π-π stacking interactions in biological systems.
  • 1,3,4-Oxadiazole ring : Imparts rigidity and electron-withdrawing characteristics, often linked to bioactivity.
  • 4-Methylphenyl substituent : Modulates steric bulk and electronic effects on the oxadiazole ring.

Structural Analogues with Oxadiazole Moieties

Table 1: Structural and Physical Properties of Selected Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity Reference
1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one (Target) C₁₈H₁₆BrN₂O₂S 409.3 (calculated) Not reported 4-Bromophenyl, 4-methylphenyl, sulfanyl Not explicitly reported -
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4g) C₂₄H₂₀N₂O₃S 408.49 146 Phenoxyphenyl, 4-methylphenyl Anti-inflammatory (57% inhibition)
2-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one C₂₁H₂₂N₄O₂S 394.49 Not reported Piperazinyl, 4-methylphenyl, sulfanyl Not reported
1-(4-Methylphenyl)-2-[[5-(4-trifluoromethylphenyl)-oxadiazol-2-yl]sulfanyl]ethanone C₁₈H₁₄F₃N₂O₂S 392.38 Not reported Trifluoromethylphenyl, 4-methylphenyl Not reported
Key Observations:
  • Substituent Effects :
    • The 4-methylphenyl group on the oxadiazole ring (common in compounds 4g and the target) enhances thermal stability, as seen in the melting point of 146°C for 4g .
    • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase oxidative stability but may reduce solubility.
  • Linkage Differences: Direct attachment of oxadiazole to the propanone (as in 4g) vs. sulfanyl bridges (as in the target) alters conformational flexibility and electronic interactions.
Anti-Inflammatory Activity:
  • Compound 4d (3-[5-(2-acetoxyphenyl)-oxadiazol-2-yl]-propan-1-one) showed 65.63% inhibition in anti-inflammatory assays, attributed to its acetoxy group enhancing COX-2 selectivity .
  • Hussain et al. (2009) reported that analogs with 4-bromophenyl and 4-methylphenyl groups exhibited reduced gastrointestinal toxicity compared to traditional NSAIDs, likely due to reduced acidity .
Enzyme Inhibition:
  • Derivatives with sulfanyl linkages (e.g., the target compound) may exhibit improved thiol-mediated enzyme interactions, as seen in α-glucosidase and lipoxygenase inhibition studies .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : Sulfanyl bridges in similar compounds show C-S stretching vibrations at 600–700 cm⁻¹ , while oxadiazole rings exhibit C=N stretches near 1600 cm⁻¹ .
  • NMR Data :
    • 4-Methylphenyl protons resonate as a singlet at δ 2.3 ppm (¹H-NMR) .
    • Bromophenyl aromatic protons appear as doublets near δ 7.5–7.7 ppm due to deshielding effects .
  • Crystallography : Related oxadiazole derivatives adopt planar or butterfly conformations depending on substituents; for example, thiadiazole analogs in display dihedral angles of 46.3° between rings.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example, cyclocondensation of 4-methylphenyl-substituted hydrazides with activated carbonyl groups (e.g., using POCl₃ or H₂SO₄ as catalysts) is a common approach. The sulfanyl propanone moiety can then be introduced via nucleophilic substitution or thiol-alkyne "click" chemistry .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • NMR : The bromophenyl protons appear as a doublet (~7.6–8.0 ppm), while the methyl group on the oxadiazole ring resonates as a singlet (~2.4 ppm). The sulfanyl-linked CH₂ group typically shows splitting patterns around δ 3.8–4.2 ppm.
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm key functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₈H₁₄BrN₂O₂S) with isotopic peaks for bromine (1:1 ratio for M⁺ and M+2) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Heavy atoms like bromine enhance phasing, and high-resolution data (<1.0 Å) can resolve bond-length discrepancies between the oxadiazole ring and sulfanyl group. Twinning or disorder in the crystal lattice may require SHELXD for structure solution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the S-alkylation step?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables such as temperature (60–100°C), base (K₂CO₃ vs. NaOH), and solvent polarity (DMF vs. THF).
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions like oxidation of the sulfanyl group .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tankyrase or glucokinase). The oxadiazole ring may act as a hydrogen-bond acceptor, while the bromophenyl group contributes hydrophobic interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG) using AMBER or GROMACS .

Q. How can contradictory biological activity data between this compound and its analogs be resolved?

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., triazole vs. oxadiazole derivatives) to identify critical pharmacophores. For instance, replacing the oxadiazole with a triazole ring in similar compounds reduces antifungal activity but enhances anticancer potency .
  • Metabolic Stability Assays : Test cytochrome P450-mediated degradation to rule out false negatives in bioactivity screens.

Q. What strategies mitigate challenges in characterizing the compound’s electronic properties?

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing oxadiazole and bromophenyl groups lower LUMO energy, enhancing reactivity in charge-transfer reactions.
  • Electrochemical Analysis : Cyclic voltammetry can quantify redox potentials, correlating with stability in biological environments .

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